molecular formula C10H9Br2ClO B14046628 1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one

1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one

Cat. No.: B14046628
M. Wt: 340.44 g/mol
InChI Key: CXQZYRAKYKZATP-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and a propanone backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of 3-(bromomethyl)-5-chlorophenylpropan-2-one. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the desired positions on the phenyl ring and the propanone backbone.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents such as ethanol or acetone, with the addition of a base like sodium hydroxide or potassium carbonate.

    Reduction Reactions: Conducted in anhydrous solvents such as ether or tetrahydrofuran, under inert atmosphere conditions.

    Oxidation Reactions: Performed in aqueous or organic solvents, often at elevated temperatures to facilitate the reaction.

Major Products Formed:

    Substitution Reactions: Formation of substituted phenylpropanones or phenylpropanols.

    Reduction Reactions: Formation of alcohols or alkanes.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

    1-Bromo-3-chloropropane: A halogenated alkane with similar reactivity and applications.

    1-Bromo-3-phenylpropane: Another halogenated compound used in organic synthesis and industrial processes.

Uniqueness: 1-Bromo-3-(3-(bromomethyl)-5-chlorophenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s structure allows for versatile modifications, making it valuable in the synthesis of diverse organic molecules and pharmaceuticals.

Properties

Molecular Formula

C10H9Br2ClO

Molecular Weight

340.44 g/mol

IUPAC Name

1-bromo-3-[3-(bromomethyl)-5-chlorophenyl]propan-2-one

InChI

InChI=1S/C10H9Br2ClO/c11-5-8-1-7(2-9(13)3-8)4-10(14)6-12/h1-3H,4-6H2

InChI Key

CXQZYRAKYKZATP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CBr)Cl)CC(=O)CBr

Origin of Product

United States

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